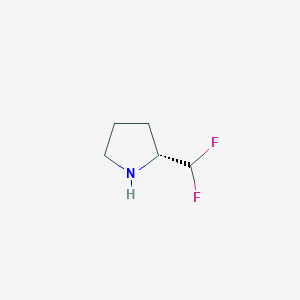![molecular formula C8H14N2O B11755497 7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)
7-Amino-2-azaspiro[3.5]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-azaspiro[3.5]nonan-1-one: is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of an amino group and a ketone group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-azaspiro[3.5]nonan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a suitable amine with a cyclic ketone in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-azaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: In chemistry, 7-Amino-2-azaspiro[3.5]nonan-1-one is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. It can serve as a scaffold for the design of bioactive molecules, including enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific biological pathways .
Industry: The compound finds applications in the chemical industry as an intermediate for the synthesis of various chemicals and materials. Its versatility allows for its use in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Amino-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides a rigid framework that can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Azaspiro[3.5]nonan-1-one: Lacks the amino group, making it less versatile in certain reactions.
7-Azaspiro[3.5]nonane: Lacks the ketone group, affecting its reactivity and applications.
Uniqueness: 7-Amino-2-azaspiro[3.5]nonan-1-one is unique due to the presence of both an amino group and a ketone group in its spirocyclic structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
7-amino-2-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C8H14N2O/c9-6-1-3-8(4-2-6)5-10-7(8)11/h6H,1-5,9H2,(H,10,11) |
InChI Key |
ZNKHMURSNATZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
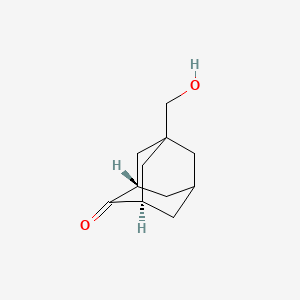
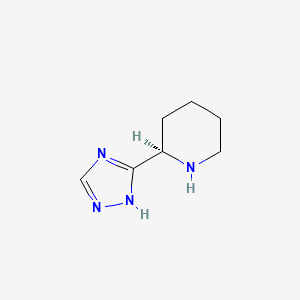
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
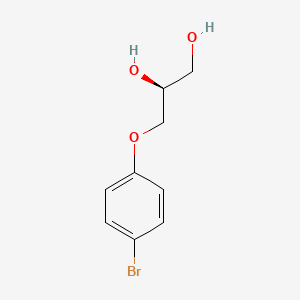
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
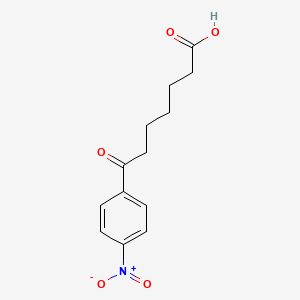

![(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
